molecular formula C22H13N3O3S2 B11548858 N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine

Cat. No.: B11548858
M. Wt: 431.5 g/mol
InChI Key: PEHXXUAUQOOUQS-UHFFFAOYSA-N
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Description

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine is a complex organic compound that features a benzothiazole ring, a furan ring, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine typically involves multiple stepsThe final step involves the condensation of the furan derivative with naphthalen-2-amine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride, dimethylformamide (DMF), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole or furan rings .

Scientific Research Applications

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine is unique due to its combination of a benzothiazole ring, a furan ring, and a naphthalene ring, which imparts specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C22H13N3O3S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-naphthalen-2-yl-1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methanimine

InChI

InChI=1S/C22H13N3O3S2/c26-25(27)17-7-9-19-20(12-17)29-22(24-19)30-21-10-8-18(28-21)13-23-16-6-5-14-3-1-2-4-15(14)11-16/h1-13H

InChI Key

PEHXXUAUQOOUQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(O3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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